N3-VC-Pab-pnp

ADC conjugation amine-reactive linker PNP vs NHS ester

Select N3-VC-Pab-pnp for homogeneous ADC generation with a controlled DAR of 4. Its azide handle enables site-specific bioorthogonal conjugation, while the Val-Cit-PAB linker provides a 240-min plasma half-life for systemic stability and efficient intracellular payload release. The PNP ester offers superior amine coupling with reduced hydrolysis, ensuring reproducible yields for sensitive payloads. Choose this linker to eliminate the heterogeneity and PK variability of stochastic maleimide approaches.

Molecular Formula C27H33N9O9
Molecular Weight 627.6 g/mol
Cat. No. B15138444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-VC-Pab-pnp
Molecular FormulaC27H33N9O9
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1
InChIKeyKNEXKZRDWGNMRR-GMAHTHKFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-VC-Pab-pnp: ADC Cleavable Linker with Azide Click Handle for Site-Specific Conjugation


N3-VC-Pab-pnp (Azido-Val-Cit-PAB-PNP, CAS 2285374-43-6) is a heterobifunctional cleavable linker designed for antibody-drug conjugate (ADC) synthesis . It features an azide group for bioorthogonal click chemistry, a valine-citrulline dipeptide cleaved specifically by lysosomal cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate ester for amine-reactive conjugation to cytotoxic payloads [1]. Molecular formula C27H33N9O9, MW 627.61 g/mol, typical purity ≥97% .

Why N3-VC-Pab-pnp Cannot Be Substituted with Generic Maleimide- or NHS-Based Linkers


Generic ADC linkers relying on maleimide-thiol conjugation yield heterogeneous drug-to-antibody ratios (DARs) due to stochastic interchain disulfide reduction and alkylation, which introduces batch-to-batch variability and complicates pharmacokinetic predictability [1]. Substitution of the azide handle with a thiol-reactive maleimide eliminates the bioorthogonal route and cannot achieve the controlled DAR of 4 demonstrated in site-specific azide-alkyne cycloaddition strategies [2]. Similarly, substituting the PNP carbonate ester with an NHS ester imposes pH constraints — NHS esters require alkaline conditions (pH >7.0) where hydrolysis competes, whereas PNP esters couple efficiently with amines and exhibit reduced off-target hydrolysis [3]. These distinctions render generic substitution scientifically invalid for applications requiring precise DAR control or mild conjugation conditions.

Quantitative Differentiation Evidence for N3-VC-Pab-pnp Versus Comparator Linkers


PNP Carbonate Ester vs NHS Ester: Reduced Hydrolysis and Mild Conjugation Conditions

PNP (p-nitrophenyl) carbonate esters exhibit reduced off-target hydrolysis compared to NHS esters under identical aqueous reaction conditions [1]. The reaction between NHS ester and primary amine is very slow under acidic conditions, requiring buffer with high pH value (i.e., >7.0) which is not friendly to antibody sometimes, and NHS is prone to hydrolysis under basic conditions, making purification and identification of free drug after conjugation more complicated [2]. In contrast, PNP ester provides less off-target hydrolysis and higher conjugation yield forming hydrolytically stable bond with substrate . This differential hydrolysis profile is inherent to the carbonate leaving group chemistry.

ADC conjugation amine-reactive linker PNP vs NHS ester bioconjugation

Azide Click Conjugation Enables Homogeneous DAR 4 ADCs vs Stochastic Thiol-Maleimide Heterogeneity

Stochastic conjugation using native cysteine or lysine residues produces heterogeneous mixtures of ADCs with variable drug-to-antibody ratios [1]. In direct contrast, azide-functionalized glycans conjugated with alkyne-bearing payloads via copper-catalyzed click chemistry yielded a site-specific ADC with a drug-to-antibody ratio (DAR) of four [2]. This site-specific ADC was compared with a glycoengineered DAR two site-specific ADC, and both were found to be highly potent against EphA2-positive human prostate cancer cells in both an in vitro cytotoxicity assay and a murine tumor xenograft model [3]. Precision conjugation platforms enable homogeneous ADCs with controlled drug-to-antibody ratios (DARs) and improved safety [4].

site-specific ADC DAR homogeneity click chemistry bioorthogonal conjugation

Val-Cit-PAB Cleavage Kinetics: 240 min Half-Life Provides Balance of Plasma Stability and Intracellular Release

The Val-Cit dipeptide sequence is specifically cleaved by cathepsin B, a lysosomal protease overexpressed in tumor cells . In a comparative study of dipeptide linkers (Debowchik et al.), the rate of doxorubicin release was measured by enzymatic hydrolysis: Val-Cit shows the highest stability with a half-life of 240 min in contrast to Phe-Lys which was cleaved most rapidly with a half-life of 8 min [1]. The Val-Cit linker benefits from increased serum stability and effective payload-release in targeted cells [2]. This 240 min half-life represents an optimal balance: sufficient plasma stability to prevent premature systemic payload release while enabling rapid intracellular drug liberation upon lysosomal trafficking.

cathepsin B cleavage linker stability Val-Cit dipeptide self-immolative spacer

Purity Specification: ≥97% Enables Reproducible ADC Conjugation and Regulatory Documentation

N3-VC-Pab-pnp is supplied with purity specification of 97%+ as verified by analytical characterization . High purity (>95%) is consistently documented across multiple commercial sources . This purity level minimizes impurities that could interfere with conjugation efficiency, introduce unwanted side reactions, or complicate downstream purification. In contrast, lower-purity linker batches require extensive characterization and may introduce variability in DAR distribution and final ADC potency.

linker purity ADC manufacturing quality control batch consistency

Optimal Application Scenarios for N3-VC-Pab-pnp Based on Quantitative Evidence


Site-Specific ADC Development Requiring Homogeneous DAR 4 Conjugates

N3-VC-Pab-pnp is the linker of choice for generating homogeneous ADCs with controlled DAR of 4 via bioorthogonal azide-alkyne click chemistry. The azide handle enables site-specific conjugation to engineered antibody glycans or non-canonical amino acids, producing a single ADC species rather than the heterogeneous mixture obtained from stochastic thiol-maleimide approaches [1][2]. This homogeneity is critical for programs requiring predictable PK/PD profiles and simplified regulatory characterization. The PNP carbonate ester further ensures efficient payload attachment with reduced hydrolysis, minimizing wasted linker-payload intermediate [3].

Dual-Modality Conjugates and Bioconjugate Tool Development

The azide functionality in N3-VC-Pab-pnp supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions with alkyne-containing partners, including DBCO and BCN derivatives [1]. This dual reactivity enables orthogonal conjugation strategies for constructing dual-payload ADCs, antibody-fluorophore probes for in vivo imaging, and targeted radiotherapeutics. The bioorthogonal nature of azide-alkyne cycloaddition preserves antibody integrity under physiological conditions, unlike maleimide chemistry which can undergo retro-Michael addition and thiol exchange in plasma [2].

Payload Screening Platforms Where Mild Conjugation Conditions Are Essential

The PNP carbonate ester in N3-VC-Pab-pnp provides efficient amine coupling with reduced off-target hydrolysis and broader pH compatibility compared to NHS esters [1]. This enables linker-payload conjugation under milder conditions that preserve the structural integrity of sensitive payloads (e.g., tubulin inhibitors, DNA-damaging agents). For laboratories screening diverse payload libraries for ADC candidacy, the PNP ester chemistry reduces optimization time and improves conjugation yield reproducibility, accelerating lead identification timelines [2].

ADC Programs Requiring Extended Plasma Circulation with Intracellular-Selective Release

The Val-Cit-PAB motif in N3-VC-Pab-pnp provides a 240 min enzymatic half-life under cathepsin B cleavage conditions, representing a 30-fold stability advantage over faster-cleaving alternatives such as Phe-Lys (8 min half-life) [1]. This kinetic profile ensures that the ADC remains intact during circulation (minimizing systemic payload release) while still enabling efficient intracellular drug liberation upon lysosomal trafficking [2]. This balance is particularly valuable for ADCs targeting solid tumors where extended circulation enhances tumor accumulation and payload delivery.

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